molecular formula C10H12O4 B2912048 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde CAS No. 57643-36-4

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde

Cat. No.: B2912048
CAS No.: 57643-36-4
M. Wt: 196.202
InChI Key: XFRMLRGPYHHCQK-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.202. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethoxy)-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRMLRGPYHHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance in Organic Synthesis and Derived Materials

3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde serves as a versatile building block in the field of organic synthesis. Its structural similarity to isovanillin (B20041), a well-known phenolic aldehyde, suggests its potential as a precursor in the synthesis of a variety of more complex molecules. The presence of the hydroxyethoxy group introduces a site for further chemical modification, allowing for the creation of a diverse range of derivatives.

While extensive research specifically on materials derived from this compound is not widely documented, its structure lends itself to incorporation into polymeric materials. The terminal hydroxyl group of the hydroxyethoxy moiety can be utilized in polymerization reactions, potentially leading to the development of novel polyesters, polyethers, and polyurethanes with tailored properties. Furthermore, the aromatic aldehyde functionality can be a key component in the synthesis of specialized dyes, liquid crystals, and other functional organic materials.

Fundamental Structural Features and Their Implications for Reactivity

The chemical behavior of 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is dictated by the interplay of its three primary functional groups: the aldehyde, the methoxy (B1213986) group, and the hydroxyethoxy substituent.

Key Structural Features of this compound

Functional GroupPosition on Benzene (B151609) RingKey Characteristics and Reactivity
Aldehyde (-CHO)1Electrophilic carbon, susceptible to nucleophilic attack. Can undergo oxidation to a carboxylic acid, reduction to an alcohol, and form imines (Schiff bases) with primary amines.
Methoxy (-OCH3)4Electron-donating group, which activates the aromatic ring towards electrophilic substitution.
2-Hydroxyethoxy (-OCH2CH2OH)3Introduces a primary alcohol, which can undergo esterification, etherification, and oxidation. The ether linkage is generally stable.

The aldehyde group is a primary site of reactivity, readily participating in a variety of nucleophilic addition and condensation reactions. This allows for the construction of carbon-carbon bonds and the introduction of new functional groups. The methoxy group, being an electron-donating group, influences the reactivity of the aromatic ring, directing incoming electrophiles to the ortho and para positions. The hydroxyethoxy group provides a reactive hydroxyl moiety that can be functionalized through esterification or etherification, enabling the attachment of this molecule to other substrates or its incorporation into polymer chains.

Scope of Academic Research on the Compound

Established Synthetic Pathways

Established synthetic routes to this compound are predominantly extensions of well-known organic reactions, adapted for the specific functionalities of the vanillin (B372448) scaffold.

Direct reaction approaches aim to introduce the 2-hydroxyethoxy group in a single step from a suitable precursor. While direct condensation of vanillin with ethylene glycol can be considered, this method is less commonly documented in detail for this specific transformation compared to Williamson ether synthesis. Acid-catalyzed etherification between a phenol (B47542) and an alcohol can be a viable route, though it often requires harsh conditions and may lead to side products. The reaction would likely proceed via protonation of the ethylene glycol hydroxyl group, followed by nucleophilic attack by the phenoxide ion of vanillin. However, controlling the reaction to prevent polymerization of ethylene glycol and achieving high yields can be challenging.

Vanillin serves as a cost-effective and bio-renewable starting material for the synthesis of this compound. These routes typically involve the modification of the phenolic hydroxyl group, sometimes in conjunction with transformations of the aldehyde functionality.

Hydroxyalkylation of vanillin is a primary strategy to introduce the desired side chain. This is most effectively achieved through a Williamson ether synthesis, where the phenoxide of vanillin acts as a nucleophile. The reaction of vanillin with 2-chloroethanol in the presence of a base is a common method. The choice of base and solvent is crucial for the success of this reaction, with common systems including potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds by deprotonation of the phenolic hydroxyl group of vanillin to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.

A typical procedure involves dissolving vanillin in a suitable solvent, adding a base to generate the phenoxide, followed by the addition of 2-chloroethanol. The reaction mixture is then heated to facilitate the substitution reaction.

Table 1: Reaction Conditions for Hydroxyalkylation of Vanillin

ReactantReagentBaseSolventTemperatureYield
Vanillin2-ChloroethanolK₂CO₃DMF70-110°CModerate to High
Vanillin2-ChloroethanolNaOHWater/Ethanol (B145695)RefluxVariable

Note: Yields are dependent on specific reaction conditions and purification methods.

In some synthetic schemes, the aldehyde group of vanillin or its derivatives may be reduced to an alcohol. This can be a strategic step to prevent unwanted side reactions of the aldehyde during other transformations or to synthesize related alcohol analogs. The reduction of the aldehyde group in vanillin derivatives can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, effectively reducing the aldehyde to a primary alcohol without affecting the aromatic ring or ether linkages. The reaction is typically carried out in an alcoholic solvent like ethanol or methanol.

For instance, this compound can be reduced to [3-(2-hydroxyethoxy)-4-methoxyphenyl]methanol. This transformation is generally high-yielding and proceeds under mild conditions.

Nucleophilic substitution is the cornerstone of the most prevalent synthetic route to this compound. The Williamson ether synthesis, a classic S\N2 reaction, is the most frequently employed method. researchgate.net In this reaction, the sodium or potassium salt of vanillin (the vanillinate) is reacted with an electrophile such as 2-chloroethanol.

The reaction mechanism involves the backside attack of the vanillinate phenoxide on the carbon atom bearing the halogen in 2-chloroethanol. researchgate.net For this S\N2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. google.com The use of polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the "naked" phenoxide anion as a potent nucleophile. google.com

Table 2: Comparison of Bases in Williamson Ether Synthesis of Vanillin Derivatives

BaseSolventAdvantagesDisadvantages
Sodium Hydroxide (B78521) (NaOH)Water, EthanolInexpensive, readily availableCan lead to side reactions, may not be strong enough for complete deprotonation
Potassium Carbonate (K₂CO₃)DMF, AcetoneMild, effective for phenolsRequires higher temperatures, may be slower
Sodium Hydride (NaH)THF, DMFStrong base, high yieldsFlammable, requires anhydrous conditions

Comparative Analysis of Synthetic Routes:

The synthesis of this compound is most efficiently and commonly achieved through the Williamson ether synthesis starting from vanillin and 2-chloroethanol. This method offers a good balance of high yields, readily available starting materials, and straightforward reaction conditions.

Vanillin-derived Williamson Ether Synthesis: This is the most direct and high-yielding route. The use of potassium carbonate in DMF is a reliable and frequently cited method. It avoids the use of stronger, more hazardous bases like sodium hydride and the aqueous conditions of sodium hydroxide which can sometimes lead to lower yields.

Direct reaction with Ethylene Glycol: This approach is theoretically possible but less practical due to the need for harsh conditions to activate the alcohol for etherification, which can lead to competing polymerization and other side reactions.

Vanillin-Derived Synthesis Routes

Advanced Synthetic Approaches and Process Optimization

Recent advancements in synthetic methodologies have focused on improving efficiency, scalability, and sustainability. These approaches often aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the generation of significant waste.

Modern synthetic routes for preparing this compound and its analogs frequently employ catalytic systems to enhance reaction rates and selectivity. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide and benzyltriethylammonium chloride, are utilized in Williamson ether synthesis to facilitate the reaction between a water-soluble phenoxide and a water-insoluble alkylating agent. google.com This technique is particularly useful for industrial-scale production.

The choice of base and solvent also plays a crucial role. While traditional methods might use strong bases like sodium hydride in aprotic solvents like DMF or THF, newer approaches explore milder bases like potassium carbonate. masterorganicchemistry.comresearchgate.net The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF has been shown to give complete conversion in the O-alkylation of related phenolic aldehydes at room temperature. nih.gov Microwave-assisted synthesis has emerged as a significant advancement, drastically reducing reaction times from hours to minutes and, in some cases, improving yields. wikipedia.orgresearchgate.netorgchemres.org For instance, microwave irradiation has been successfully used in the synthesis of various vanillin derivatives. nih.gov

Catalyst/SystemBaseSolventConditionsOutcome
Tetrabutylammonium bromide-Water0-60°C, 3-6hHigh-purity product with high yield. google.com
DBUDBUDMFRoom temperature, ~1hComplete conversion for O-alkylation. nih.gov
None (Microwave)Potassium CarbonateSolvent-freeMicrowave irradiationRapid, high-yield synthesis of alkyl aryl ethers. researchgate.netorgchemres.org
Tannic Acid-Oil bath or Microwave-High yields (around 90%) for vanillin derivatives. nih.govorientjchem.org
Sulfated Calix nih.govresorcinarene--338 K, 6hHigh catalytic activity in methylation reactions. researchgate.net

For industrial-scale production, factors such as cost-effectiveness, safety, and process efficiency are paramount. The Williamson ether synthesis, while a cornerstone, can be challenging to scale up due to the need for stoichiometric amounts of strong bases and potential side reactions. wikipedia.org However, methodologies that utilize weaker alkylating agents at higher temperatures (300°C and above) are being explored to make the process more feasible for industrial applications, particularly for aromatic ethers. wikipedia.org

The scalability of microwave-assisted synthesis has been demonstrated, with procedures developed for preparing valuable dialdehydes up to 50 mmol from alcohols, suggesting its potential for larger-scale industrial requirements. orgchemres.org The use of water as a solvent is another significant consideration for industrial applications, as it is inexpensive, non-toxic, and environmentally benign. A method for synthesizing 3-ethoxy-4-methoxybenzaldehyde, a related analog, uses water as a solvent, which simplifies post-treatment and leads to high purity and yield. google.com

Green chemistry principles are increasingly influencing the design of synthetic routes for compounds like this compound. The goal is to minimize waste, use less hazardous chemicals, and improve energy efficiency. The use of vanillin, which can be derived from lignin, as a starting material is itself a green approach as it utilizes a renewable resource. researchgate.netresearchgate.net

Several green protocols have been developed for the synthesis of vanillin derivatives, including:

Use of Green Solvents: Water is an ideal green solvent, and its use in the synthesis of related compounds has been patented. google.comgoogle.com

Catalysis: The use of biodegradable and efficient catalysts like tannic acid aligns with green chemistry principles. orientjchem.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis is more energy-efficient than conventional heating methods. wikipedia.orgorgchemres.org

Solvent-Free Reactions: "Grindstone chemistry," a solvent-free method involving the grinding of reactants, has been used for synthesizing vanillin derivatives. orientjchem.org One-pot, multicomponent, solvent-less synthesis using tannic acid as a catalyst has also been reported. orientjchem.org

Isotopic Labeling Strategies for Mechanistic and Tracer Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for use in tracer studies. In the context of this compound and its analogs, isotopes such as ¹³C can be incorporated to track the metabolic fate of these molecules or to understand the intricacies of their synthesis.

A reported synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, a related compound, highlights a multi-step process starting from the introduction of a ¹³C label via [¹³C]-labelled methyl iodide. whiterose.ac.ukconsensus.app This strategically placed label allows for the investigation of biological processes, such as metabolism, using techniques like Dynamic Nuclear Polarization (DNP), which significantly enhances the sensitivity of ¹³C NMR. whiterose.ac.uk The synthesis involved a sequence of reactions including cyclization, aromatization, formylation, Baeyer-Villiger oxidation, hydrolysis, and methylation to construct the final labeled molecule. whiterose.ac.uk Such labeled compounds are crucial for studying the in vivo behavior of drugs and other biologically active molecules derived from these aldehyde intermediates. whiterose.ac.uk

Aldehyde Group Reactivity

The aldehyde group is a key site of chemical reactivity in this compound, readily undergoing oxidation and condensation reactions.

Oxidation Pathways

The aldehyde functional group in aromatic aldehydes is susceptible to oxidation to form the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of substituted benzaldehydes, such as 3-ethoxy-4-hydroxybenzaldehyde, with potassium permanganate (B83412) under acidic conditions has been studied. researchgate.net The reaction is typically first order with respect to the oxidant, the substrate, and the acid. researchgate.net A plausible mechanism involves the formation of a permanganate ester, which then collapses to yield the carboxylic acid.

Table 1: Examples of Oxidizing Agents for Substituted Benzaldehydes

Oxidizing AgentProductReference
Potassium Permanganate (KMnO₄)Benzoic Acid Derivative researchgate.net
Nitric Acid (HNO₃)Benzoic Acid Derivative google.com

Condensation Reactions

The aldehyde group of this compound serves as an electrophile in condensation reactions, readily reacting with nucleophiles to form larger molecules.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. azom.com In the context of aromatic aldehydes that lack α-hydrogens, such as this compound, they can undergo a crossed or Claisen-Schmidt condensation with a ketone or another enolizable carbonyl compound in the presence of a base or acid catalyst. azom.comresearchgate.netbeyondbenign.orgmagritek.com

The reaction mechanism typically involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl compound can then undergo dehydration to form a stable α,β-unsaturated carbonyl compound, often referred to as a chalcone (B49325) when the reactants are an aromatic aldehyde and an acetophenone (B1666503) derivative. orientjchem.org For example, 3-benzyloxy-4-methoxybenzaldehyde (B16803) has been used to synthesize chalcone derivatives by reacting it with various acetophenones in the presence of sodium hydroxide. orientjchem.org

Table 2: Typical Reactants and Conditions for Claisen-Schmidt Condensation

AldehydeKetoneCatalystProduct TypeReference
3-Benzyloxy-4-methoxybenzaldehydeSubstituted AcetophenonesSodium HydroxideChalcone orientjchem.org
p-AnisaldehydeAcetonePotassium Hydroxideα,β-Unsaturated Ketone azom.com
3,4-Dimethoxybenzaldehyde1-IndanoneSodium Hydroxide2-Benzylidene-1-indanone beyondbenign.org

These examples with structurally similar aromatic aldehydes suggest that this compound would readily participate in aldol condensation reactions.

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. researchgate.net This condensation reaction is a cornerstone of imine chemistry and is widely used in the synthesis of various organic compounds. semanticscholar.org The formation of a Schiff base involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule.

The synthesis of Schiff bases from substituted benzaldehydes, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), with various amines is well-documented. researchgate.netresearchgate.netrsisinternational.orgrsc.org These reactions are often carried out in solvents like ethanol and can be catalyzed by a few drops of acid. semanticscholar.org For instance, 3-hydroxy-4-methoxybenzaldehyde (isovanillin) readily condenses with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield the corresponding Schiff bases. sigmaaldrich.com

Table 3: Examples of Schiff Base Formation with Substituted Benzaldehydes

AldehydeAmine/HydrazideProductReference
3-Hydroxy-4-methoxybenzaldehydeFuran-2-carboxylic acid hydrazideSchiff Base sigmaaldrich.com
4-Hydroxy-3-methoxybenzaldehydeGlycineSchiff Base rsisinternational.org
4-Hydroxy-3-methoxybenzaldehydeVarious Aromatic AminesSchiff Base researchgate.net
3-Hydroxybenzaldehyde4-Amino-3-hydroxybenzoic acidSchiff Base semanticscholar.org

Given the reactivity of the aldehyde group, this compound is expected to form Schiff bases under similar conditions.

Hydroxyl and Ether Group Transformations

The primary hydroxyl group and the ether linkages in this compound offer further opportunities for chemical modification.

Derivatization via Hydroxyl Functionality

The primary hydroxyl group in the 2-hydroxyethoxy substituent is a reactive site for various derivatization reactions, most notably etherification and esterification. While specific examples for this compound are not prevalent in the readily available literature, the reactivity can be inferred from similar molecules.

For instance, the Williamson ether synthesis is a common method for forming ethers. orientjchem.org This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The synthesis of 4-phenacyloxy benzaldehyde derivatives from 4-hydroxybenzaldehyde (B117250) and 4-hydroxy-3-methoxybenzaldehyde (vanillin) with phenacyl bromide illustrates the etherification of a phenolic hydroxyl group. orientjchem.org A similar principle would apply to the primary hydroxyl group of the target compound.

Reductive etherification is another pathway where aldehydes can be converted to ethers. osti.gov Studies on 2- and 4-hydroxy and methoxy (B1213986) substituted benzaldehydes have shown their conversion to isopropyl ethers in the presence of a zirconium or hafnium catalyst and isopropanol. osti.gov

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is another expected transformation for the primary hydroxyl group of this compound.

Table 4: Potential Derivatization Reactions of the Hydroxyl Group

Reaction TypeReagentsFunctional Group Formed
Williamson Ether SynthesisBase, Alkyl HalideEther
Reductive EtherificationAlcohol, CatalystEther
EsterificationCarboxylic Acid (or derivative)Ester

These derivatization reactions highlight the versatility of the hydroxyl group in modifying the structure and properties of this compound.

Ether Cleavage and Rearrangement Studies

The ether linkages in this compound, specifically the methoxy group and the hydroxyethoxy group, are generally stable but can be cleaved under stringent conditions, typically involving strong acids. nih.govresearchgate.net The cleavage of ethers by strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI) is a well-established reaction in organic chemistry. pressbooks.pubtransformationtutoring.commasterorganicchemistry.com The reaction proceeds through either an SN1 or SN2 mechanism, depending on the nature of the alkyl groups attached to the ether oxygen. pressbooks.publibretexts.org

In the case of the methoxy group (an aryl methyl ether), the cleavage would occur via an SN2 pathway. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (methanol). masterorganicchemistry.com Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the methyl group, yielding methyl halide and 3-(2-hydroxyethoxy)-4-hydroxybenzaldehyde (also known as hydroxyvanillin ethyl ether). The cleavage of the aryl C-O bond does not occur because the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.org

The 2-hydroxyethoxy group presents a more complex scenario. Cleavage of the C-O bond between the aromatic ring and the ethoxy side chain would follow a similar SN2-type mechanism at the primary carbon of the ethoxy group. This would lead to the formation of 4-methoxy-3-hydroxybenzaldehyde (isovanillin) and 2-bromoethanol (B42945) or 2-iodoethanol.

It is also possible for the terminal hydroxyl group of the ethoxy chain to be protonated, leading to substitution or elimination reactions under harsh acidic conditions, though this is generally less favorable than ether cleavage.

While specific studies on rearrangements of this compound are not extensively documented, related phenolic compounds can undergo various rearrangements under acidic or basic conditions, such as the Claisen or Fries rearrangements, if appropriate functionalities were present. However, for the title compound, such rearrangements are not expected under typical conditions.

Aromatic Ring Functionalization

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy and hydroxyethoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. Given the substitution pattern, the most likely positions for electrophilic attack are C5 and, to a lesser extent, C2.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) using reagents like bromine in acetic acid or N-bromosuccinimide.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the presence of the aldehyde group (a deactivating group) and the potential for side reactions with the hydroxyl group can complicate these reactions.

The aldehyde group itself can participate in various condensation reactions, which, while not direct functionalizations of the aromatic ring, are important transformations of the molecule. For instance, it can react with amines to form Schiff bases or with activated methylene (B1212753) compounds in reactions like the Knoevenagel or Claisen-Schmidt condensations to form chalcone-like structures. researchgate.netrsc.orgorientjchem.orgresearchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Recent advancements in organic synthesis have highlighted the utility of photocatalysis for C-H functionalization. The direct C-H alkylation of electron-rich arenes, such as this compound, represents a powerful tool for forming C-C bonds. nih.gov In a typical organophotocatalytic cycle for regioselective C-H alkylation of an electron-rich arene with an alkene, the following steps are proposed:

Excitation: A photocatalyst absorbs light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst abstracts an electron from the electron-rich arene (this compound), forming a radical cation of the arene.

Nucleophilic Attack: The alkene, acting as a nucleophile, attacks the radical cation of the arene. This attack is regioselective, favoring the positions of highest electron density on the aromatic ring (likely C5). This step forms a new radical cation intermediate.

Reduction and Proton Transfer: The photocatalyst, now in a reduced state, donates an electron back to the newly formed radical cation. Subsequent proton transfer regenerates the aromaticity of the ring and yields the alkylated product.

This metal-free approach offers a mild and efficient method for the synthesis of complex molecules from simple precursors.

Upon electron ionization, the molecular ion [M]⁺ would be formed. Key fragmentation steps would likely include:

Loss of a hydrogen radical: The molecular ion could lose a hydrogen atom from the aldehyde group to form the stable [M-1]⁺ ion, which is often a prominent peak in the mass spectra of benzaldehydes. docbrown.info

Loss of the ethoxy side chain: Cleavage of the bond between the aromatic ring and the hydroxyethoxy group could lead to the formation of ions corresponding to the aromatic core and the side chain.

α-Cleavage: Cleavage of the C-C bond between the aromatic ring and the aldehyde group can lead to the loss of the CHO group, resulting in an [M-29]⁺ ion. docbrown.info

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from the methoxy group would result in an [M-15]⁺ ion. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for phenolic aldehydes.

Fragmentation of the hydroxyethoxy side chain: The side chain itself can undergo fragmentation, for example, by loss of a CH₂OH radical.

These fragmentation pathways can lead to the formation of various byproducts in thermal or other high-energy reactions. For instance, at high temperatures, cleavage of the ether linkages could lead to the formation of isovanillin or other phenolic compounds.

The following table summarizes the probable mass-to-charge ratios (m/z) of key fragments of this compound.

m/z Proposed Fragment Ion Neutral Loss
196[C₁₀H₁₂O₄]⁺Molecular Ion
195[C₁₀H₁₁O₄]⁺H•
181[C₉H₉O₄]⁺•CH₃
167[C₉H₁₁O₃]⁺•CHO
151[C₈H₇O₃]⁺•CH₂CH₂OH
137[C₇H₅O₃]⁺•CH₃ and •CHO

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no specific scientific literature, research data, or established applications available for this particular molecule. The search results consistently refer to related but structurally distinct compounds, such as 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), 4-Hydroxy-3-methoxybenzaldehyde (vanillin), 2-Hydroxy-4-methoxybenzaldehyde, and 3-Ethoxy-4-methoxybenzaldehyde.

The provided outline details specific applications in organic synthesis and materials science. However, these applications are documented for the aforementioned related benzaldehyde derivatives, not for "this compound." For instance, isovanillin and vanillin are known precursors for various complex molecules, bioactive scaffolds, Schiff bases, and thiazolidinone derivatives.

Due to the strict requirement to focus solely on "this compound" and the absence of any available scientific information for this exact compound, it is not possible to generate the requested article. Providing information on related compounds would not adhere to the specific subject of the request.

Applications in Organic Synthesis and Materials Science

Polymer Chemistry Applications

Development of Conjugated Polymers and Polyazomethines

Polyazomethines, also known as polyimines or Schiff base polymers, are a class of conjugated polymers characterized by the azomethine (-CH=N-) linkage in their backbone. These materials are of significant interest due to their thermal stability, semiconductor properties, and potential applications in optoelectronics. researchgate.net The synthesis of polyazomethines is typically achieved through the polycondensation of a dialdehyde (B1249045) with a diamine. vmcollege.org

While 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde is a mono-aldehyde, it serves as a crucial building block for creating monomers that can be incorporated into polyazomethine structures. The aldehyde group can react with an amino group to form a Schiff base, and the terminal hydroxyl group on the ethoxy chain offers a site for further reactions, such as esterification or etherification, to build a polymer chain.

The incorporation of the this compound moiety into a polymer backbone is strategic for improving material properties. Aromatic polyazomethines are often rigid and exhibit poor solubility in common organic solvents, which complicates their processing and characterization. vmcollege.org The introduction of flexible side chains, such as the hydroxyethoxy group, can disrupt the polymer chain packing, thereby enhancing solubility and processability without significantly compromising thermal stability.

Research on related substituted benzaldehydes demonstrates their successful polymerization into functional polyazomethines. For instance, various aromatic dialdehydes have been condensed with different aromatic diamines to produce polymers with high thermal stability and specific electronic properties. The general synthetic approach involves an acid-catalyzed condensation reaction in a suitable solvent. researchgate.net

Table 1: Examples of Polyazomethines Derived from Aromatic Aldehydes

Aldehyde MonomerAmine MonomerResulting Polymer Properties
Terephthaldehyde3,5-bis(4'-aminophenyl)-4-(4''-methoxy-2''-pentadecyl phenyl) 1,2,4-triazoleGood solubility in aprotic polar solvents, high thermal stability (no weight loss up to 370°C). vmcollege.org
Isophthaldehyde3,5-bis(4'-aminophenyl)-4-(4''-methoxy-2''-pentadecyl phenyl) 1,2,4-triazoleAmorphous nature, soluble in solvents like NMP and DMF, thermally stable. vmcollege.org
3-Ethoxy-4-(4'-formyl-phenoxy)benzaldehydep-PhenylenediamineCrystalline structure, potential for high-temperature applications. researchgate.net
4-(4'-formyl-phenoxy)benzaldehyde4,4′-Diaminodiphenyl etherThermally stable, forms amorphous films. researchgate.net

This table presents data for illustrative purposes on polyazomethines synthesized from structurally similar aromatic aldehydes.

Catalytic Applications Utilizing Derivatives

Derivatives of this compound, particularly Schiff bases and their corresponding metal complexes, hold significant potential for catalytic applications. Schiff bases are synthesized by the condensation of a primary amine with an aldehyde. researchgate.net The resulting compound, containing an imine (-C=N-) group, can act as a versatile ligand capable of coordinating with various metal ions. rasayanjournal.co.in

A Schiff base derived from this compound would possess multiple coordination sites: the nitrogen atom of the imine group, the oxygen atom of the terminal hydroxyl group, and potentially the oxygen atoms of the methoxy (B1213986) and ether linkages. This multi-dentate character allows for the formation of stable chelate complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). orientjchem.orgsemanticscholar.org

These metal complexes are often effective catalysts in a range of organic reactions. The catalytic activity stems from the ability of the central metal ion to exist in various oxidation states and to coordinate with reactant molecules, thereby activating them for transformation. Schiff base metal complexes have been successfully employed as catalysts in oxidation, reduction, and various C-C bond-forming reactions. orientjchem.org For example, ruthenium(III) Schiff base complexes have been shown to catalyze the oxidation of cyclooctene (B146475), while copper(II) complexes can catalyze the electro-oxidation of alcohols. orientjchem.org

Table 2: Catalytic Applications of Schiff Base Metal Complexes from Related Aldehydes

Aldehyde PrecursorAmine PrecursorMetal IonCatalytic Application
2-Hydroxyacetophenone1,2-Diamino-2-methylpropaneCu(II)Template for kinetic studies. orientjchem.org
2-HydroxyacetophenoneEthylenediamineRu(III)Oxidation of cyclooctene and tetralin. orientjchem.org
3-Ethoxysalicylaldehydep-ToluidineCu(II), Co(II), Mn(II)Potential catalysts in biological systems. rasayanjournal.co.in
2-Hydroxy-4-methoxybenzaldehydeEthyl-4-aminobenzoateCu(II)Studied for antimicrobial activity, indicating potential for biocatalysis. mdpi.com

This table illustrates the catalytic potential of Schiff base metal complexes by showing examples derived from analogous hydroxy- and methoxy-substituted aromatic carbonyl compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde, the ¹H NMR spectrum reveals distinct signals corresponding to the aldehydic proton, the aromatic protons, the methoxy (B1213986) group protons, and the protons of the hydroxyethoxy side chain.

The aldehydic proton (CHO) is typically observed as a singlet in the downfield region of the spectrum, usually between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts that are influenced by the positions of the substituents. The methoxy group (OCH₃) protons appear as a sharp singlet, typically around δ 3.9 ppm. The protons of the 2-hydroxyethoxy group (-OCH₂CH₂OH) present as two multiplets, corresponding to the two methylene (B1212753) groups, with their chemical shifts and coupling patterns providing confirmation of the side chain's structure.

Table 1: Predicted ¹H NMR Data for this compound This table is based on established chemical shift values for similar structural motifs, as direct experimental data for the target compound was not found in the searched literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde H (CHO) ~9.85 Singlet (s)
Aromatic H ~7.4 Multiplet (m)
Aromatic H ~7.0 Multiplet (m)
Methoxy H (OCH₃) ~3.95 Singlet (s)
Methylene H (OCH₂) ~4.2 Triplet (t)
Methylene H (CH₂OH) ~4.0 Triplet (t)

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of δ 190-192 ppm. The aromatic carbons show signals between δ 110 and 160 ppm, with the carbons directly attached to oxygen atoms resonating at lower fields. The methoxy carbon appears around δ 56 ppm. The two carbons of the hydroxyethoxy side chain will have distinct chemical shifts, reflecting their different chemical environments (one being adjacent to an ether linkage and the other to a hydroxyl group).

Table 2: Predicted ¹³C NMR Data for this compound This table is based on established chemical shift values for analogous compounds, as direct experimental data for the target compound was not found in the searched literature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C (C=O) ~191
Aromatic C (quaternary) ~155
Aromatic C (quaternary) ~150
Aromatic C (quaternary) ~130
Aromatic C-H ~127
Aromatic C-H ~113
Aromatic C-H ~112
Methylene C (OCH₂) ~70
Methylene C (CH₂OH) ~61

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR techniques would be employed for a more rigorous and unambiguous assignment of all signals. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the two methylene groups in the hydroxyethoxy chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. This would definitively link the protons of the side chain to their corresponding carbons and confirm the attachment of the hydroxyethoxy and methoxy groups to the aromatic ring.

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, which may differ from its structure in solution.

In cases where specific metabolic pathways or reaction mechanisms involving this compound are under investigation, isotopic labeling can be employed. Synthesizing the molecule with ¹³C or ²H (deuterium) at specific positions allows for tracking these atoms using NMR. For instance, a ¹³C-labeled precursor could be used in its synthesis to confirm the origin of specific carbon atoms in the final product. Isotopic labeling is a powerful tool for mechanistic studies, though no specific applications for this compound were found in the surveyed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis.

The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear around 3100-2850 cm⁻¹. A strong, sharp absorption peak around 1700-1680 cm⁻¹ is characteristic of the C=O stretching of the aldehyde group. The spectrum would also feature C-O stretching vibrations for the ether linkages in the region of 1260-1000 cm⁻¹ and characteristic peaks for the substituted benzene ring in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound This table is based on typical IR frequencies for the functional groups present in the molecule, as direct experimental data for the target compound was not found in the searched literature.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Hydroxyl (O-H) Stretch 3500 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Aldehyde C=O Stretch 1700 - 1680 Strong
Aromatic C=C Stretch 1600 - 1450 Medium-Weak

Raman Spectroscopy Applications

The analysis of vanillin (B372448) reveals characteristic peaks corresponding to its various functional groups, which can be extrapolated to this compound. chemrxiv.org Key vibrational modes include C=O stretching from the aldehyde group, C-O stretching from the ether linkages, O-H bending, and various aromatic ring vibrations. nih.govchemrxiv.org For this compound, additional peaks corresponding to the vibrations of the hydroxyethoxy side chain would be expected, particularly C-C and C-O stretching and CH2 bending modes. The comparative analysis of Raman spectra is crucial for distinguishing between isomers like vanillin and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), as the substitution pattern on the benzene ring influences the vibrational frequencies. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound Based on Vanillin Analogue

Functional Group Vibration Expected Raman Shift (cm⁻¹) Reference Compound
Aldehyde C=O Stretch ~1670 Vanillin researchgate.net
Aromatic C=C Ring Stretch ~1590 Vanillin researchgate.net
Aryl Ether O-CH₃ Stretch ~1270 Vanillin chemrxiv.org
Phenolic C-O Stretch ~1250 Vanillin researchgate.net
Aldehyde C-H Stretch ~2700-2900 Benzaldehyde (B42025)
Aliphatic C-O Stretch (Ethoxy) ~1100-1200 General Ethers

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular formula C₁₀H₁₂O₄), the nominal molecular weight is 196 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 196. The fragmentation pattern can be predicted based on the analysis of related structures like vanillin (m/z 152) and isovanillin (m/z 152). brainly.commassbank.eu Common fragmentation pathways for aromatic aldehydes involve the loss of a hydrogen radical ([M-1]⁺), the formyl radical ([M-29]⁺), or a methyl radical from the methoxy group ([M-15]⁺). brainly.comdocbrown.info

For the target compound, additional fragmentation would occur at the hydroxyethoxy side chain, likely involving the cleavage of the C-O or C-C bonds, leading to characteristic fragment ions.

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Proposed Fragment Description
196 [C₁₀H₁₂O₄]⁺ Molecular Ion
195 [C₁₀H₁₁O₄]⁺ Loss of Hydrogen radical (-H)
181 [C₉H₉O₄]⁺ Loss of Methyl radical (-CH₃)
167 [C₉H₁₁O₃]⁺ Loss of Formyl radical (-CHO)
151 [C₈H₇O₃]⁺ Cleavage of the ethoxy side chain

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, enabling the determination of a compound's elemental formula. For this compound, the theoretical exact mass can be calculated.

Formula: C₁₀H₁₂O₄

Exact Mass Calculation:

10 * C (12.000000) = 120.000000

12 * H (1.007825) = 12.093900

4 * O (15.994915) = 63.979660

Total Exact Mass = 196.073560 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used for detailed structural analysis by isolating a specific ion (a precursor ion) and then fragmenting it to produce a spectrum of product ions. nih.gov For this compound, the molecular ion at m/z 196 would be selected as the precursor. Subsequent collision-induced dissociation would generate a unique fragmentation pattern that is characteristic of the molecule's specific structure, including the substitution pattern on the aromatic ring and the connectivity of the side chain. This technique is highly sensitive and selective, making it ideal for identifying the compound in complex mixtures. researchgate.net The fragmentation pathway would likely involve initial losses from the aldehyde and methoxy groups, followed by fragmentation of the hydroxyethoxy chain.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, analysis of related compounds such as 4-Ethoxy-3-methoxybenzaldehyde and various vanillin co-crystals provides insight into the expected solid-state conformation. rsc.orgnih.gov

Molecules of this type are typically planar, with the aldehyde and substituent groups lying in the plane of the benzene ring. nih.gov In the crystal lattice, intermolecular interactions such as C-H···O hydrogen bonds are expected to play a significant role in the packing arrangement, potentially linking molecules into sheets or chains. nih.gov The terminal hydroxyl group on the ethoxy chain would be a prime candidate for forming stronger O-H···O hydrogen bonds, further defining the crystal packing.

Table 3: Representative Crystallographic Data for an Analogous Compound (4-Ethoxy-3-methoxybenzaldehyde)

Parameter Value
Chemical Formula C₁₀H₁₂O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.5314 (16)
b (Å) 8.7905 (11)
c (Å) 9.3363 (13)
β (°) 97.339 (14)

Data sourced from a study on a structural analogue to illustrate typical parameters. nih.gov

Chromatographic Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of this compound and for its analysis in various matrices. Based on established methods for vanillin and related phenolic compounds, a robust reverse-phase HPLC (RP-HPLC) method can be readily applied. nih.govsemanticscholar.orgugm.ac.id

A typical setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. ugm.ac.id The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (e.g., with acetic or phosphoric acid) to ensure good peak shape and resolution. nih.govsielc.com Detection is commonly performed using a UV detector, as the benzaldehyde moiety has a strong chromophore that absorbs UV light, typically in the range of 270-310 nm. ugm.ac.id

Table 4: Typical HPLC Conditions for Analysis of Vanillin-Related Compounds

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.2% Acetic Acid in Water nih.gov
Flow Rate 1.0 mL/min
Detection UV at 280 nm ugm.ac.id
Injection Volume 10-20 µL

These conditions are based on standard methods for related benzaldehydes and serve as a starting point for method development. nih.govugm.ac.id

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of this compound, the gas chromatograph first vaporizes the compound and separates it from other components based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the isolated compound enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a positively charged molecular ion ([M]⁺•). The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (196.21 g/mol ).

This high-energy ionization process also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their m/z ratio, creating a unique chemical fingerprint. While specific experimental data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its molecular structure. Key fragmentation pathways for aromatic aldehydes and ethers include the loss of the formyl radical (-CHO), alpha-cleavage at the ether linkages, and the loss of radicals from the substituent groups.

The predicted fragmentation data for this compound is outlined in the table below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass/Charge Ratio) Proposed Ion Structure/Fragment Lost Description of Fragmentation Pathway
196 [C₁₀H₁₂O₄]⁺• Molecular Ion ([M]⁺•)
195 [M - H]⁺ Loss of a hydrogen radical from the aldehyde group.
167 [M - CHO]⁺ Loss of the formyl radical, a common fragmentation for aldehydes.
151 [M - CH₂CH₂OH]⁺ Alpha-cleavage resulting in the loss of the hydroxyethyl (B10761427) radical.
136 [M - C₂H₄O₂]⁺• Cleavage and rearrangement losing the hydroxyethoxy group.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic Spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule, particularly the conjugated systems. The technique measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states.

The UV-Vis spectrum of this compound is determined by its primary chromophore: the substituted benzaldehyde system. The benzene ring conjugated with the carbonyl group (C=O) of the aldehyde gives rise to characteristic electronic transitions. The methoxy (-OCH₃) and hydroxyethoxy (-OCH₂CH₂OH) groups act as auxochromes—substituents that modify the absorption characteristics of the chromophore. These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzaldehyde.

Two main types of electronic transitions are expected in the UV region for this molecule:

π → π* Transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands. The substitution on the benzene ring is expected to produce two distinct π → π* bands.

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital of the carbonyl group. This is a lower-energy, forbidden transition, resulting in a weak absorption band at a longer wavelength than the π → π* transitions.

While a published spectrum for this specific compound is not available, the expected transitions and approximate absorption maxima can be inferred from data on structurally similar substituted benzaldehydes.

Table 2: Expected Electronic Transitions for this compound

Approximate λmax Range (nm) Transition Type Associated Molecular Orbitals Description
220-240 π → π* Benzene Ring (E2-band) A strong absorption related to the electronic excitation within the aromatic ring.
270-290 π → π* Benzenoid System (B-band) A strong absorption band arising from the conjugated system of the aromatic ring and aldehyde.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to study substituted benzaldehydes and related compounds. rasayanjournal.co.in Calculations are typically performed using specific functionals, such as B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional), and various basis sets like 6-311++G(d,p), to model the electronic structure of molecules. mahendrapublications.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For molecules with flexible side chains, like the 2-hydroxyethoxy group in 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde, conformational analysis is essential. This process involves calculating the potential energy surface by systematically rotating dihedral angles to identify the lowest energy conformers. ufms.br

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and properties. DFT calculations provide several tools for this analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net In studies of related compounds, HOMO-LUMO analysis has been instrumental in elucidating charge transfer within the molecule. rasayanjournal.co.in For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the benzene (B151609) ring.

Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites. rasayanjournal.co.in MESP maps use a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the most negative potential (red regions) would be expected around the oxygen atoms of the carbonyl, methoxy (B1213986), and hydroxyl groups, as these are the most electronegative atoms and sites for hydrogen bond acceptance. rasayanjournal.co.inmanipal.edu Regions of positive potential (blue regions) would likely be found around the hydrogen atoms, particularly the hydroxyl proton and the aldehydic proton, making them susceptible to nucleophilic attack. rasayanjournal.co.in

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. mahendrapublications.com By calculating the harmonic vibrational frequencies, researchers can assign the various peaks in experimental spectra to specific molecular motions (stretching, bending, torsion). researchgate.netnih.gov For complex molecules, this theoretical assignment is often necessary for a confident interpretation of the spectra. mdpi.com The accuracy of these predictions can be improved by scaling the calculated frequencies to account for anharmonicity and other systematic errors. rasayanjournal.co.in

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr These predictions are highly useful for confirming molecular structures by comparing the calculated shifts to those obtained experimentally. researchgate.netresearchgate.net The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift, which can be modeled with high accuracy. nih.gov

Reactivity Descriptors and Chemical Stability Assessment

From the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding how a molecule will behave in a chemical reaction. dergipark.org.tr

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's ability to accept electrons, quantifying its electrophilic character. ufms.br

These calculated parameters allow for a quantitative assessment of the stability and reactivity of this compound. A high chemical hardness and low electrophilicity index would suggest greater stability and lower reactivity. dergipark.org.tr This information is vital for predicting how the molecule might interact with other chemical species and biological targets.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these effects using various solvent models, such as the Polarizable Continuum Model (PCM).

For this compound, changing the solvent polarity is expected to affect several molecular properties:

Spectroscopic Properties : The electronic absorption spectra (UV-Vis) of aromatic molecules are often sensitive to solvent polarity. ijap-iq.com A change in solvent can lead to a shift in the absorption maximum (solvatochromism). mdpi.com For molecules like this, where the excited state may have a different dipole moment than the ground state, polar solvents can stabilize one state more than the other, leading to bathochromic (red) or hypsochromic (blue) shifts. semanticscholar.org

Molecular Geometry : While the core structure is rigid, the conformation of the flexible hydroxyethoxy side chain could be influenced by the solvent.

Dipole Moment : The dipole moment of the molecule is expected to increase in more polar solvents due to the polarization of its electron density by the solvent's reaction field.

Reactivity : Solvent can influence reaction rates and equilibria by differentially stabilizing reactants, transition states, and products. The global reactivity descriptors (chemical potential, hardness) can also be recalculated in the presence of a solvent to understand its effect on reactivity.

Theoretical studies on similar molecules have shown that properties like bond lengths, bond angles, and thermodynamic parameters can all be influenced by solute-solvent interactions. semanticscholar.org

Non-Linear Optical (NLO) Properties Theoretical Assessment

Molecules with significant charge asymmetry, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in technologies like optical switching and frequency conversion. sphinxsai.com

This compound has the basic structural features of a donor-π-acceptor system:

Electron-Donating Groups : The methoxy and hydroxyethoxy groups.

π-Conjugated System : The benzene ring.

Electron-Accepting Group : The aldehyde group.

Theoretical calculations, often using DFT or higher-level ab initio methods, can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG).

Theoretical studies on the closely related molecule vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) have shown that it possesses NLO properties. sphinxsai.comacs.orgacs.orgscholarsresearchlibrary.com The electron-donating hydroxyl group and the electron-accepting aldehyde group play crucial roles in its NLO response. researchgate.net For this compound, similar NLO characteristics are expected, with the specific values of α and β being influenced by the substitution pattern and the nature of the hydroxyethoxy group.

Table 2: Key Parameters in NLO Assessment This table outlines the parameters calculated in a theoretical NLO assessment.

ParameterSymbolSignificance
Dipole MomentμA measure of the overall polarity of the molecule. A large ground-state dipole moment is often associated with significant NLO response.
PolarizabilityαThe measure of how easily the electron cloud of a molecule can be distorted by an external electric field.
First-Order HyperpolarizabilityβThe primary determinant of a molecule's second-order NLO activity, such as second-harmonic generation.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the dynamics of solvation. rsc.org

For this compound, MD simulations could be employed to:

Explore Conformational Space : The hydroxyethoxy side chain is flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them, both in vacuum and in different solvents.

Study Solvation Structure : An MD simulation of the molecule in a solvent like water can reveal the detailed structure of the solvation shell, including the number and lifetime of hydrogen bonds between the solute and solvent molecules.

Analyze Intermolecular Interactions : In simulations of multiple solute molecules, MD can be used to study the dynamics of aggregation and the nature of the intermolecular forces that govern the interactions between them. This can provide insights into the initial stages of nucleation and crystal growth.

Q & A

What are the optimal synthetic routes for 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde, and how do reaction conditions influence yield?

Level : Basic (Methodology-focused)
Answer :
The synthesis typically involves Williamson etherification or nucleophilic substitution. For example, reacting 4-methoxy-3-hydroxybenzaldehyde with 2-chloroethanol under alkaline conditions (e.g., NaH in THF) can yield the target compound . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
  • Temperature : Reactions often proceed at reflux (60–80°C) to balance reactivity and side-product formation.
  • Purification : Silica gel chromatography is standard, but crystallization (e.g., using ethanol/water mixtures) may improve purity .
    Yield optimization requires monitoring reaction progress via TLC or HPLC, with reported yields ranging from 60–85% depending on stoichiometric ratios and catalyst selection .

How can structural discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Level : Advanced (Data Contradiction Analysis)
Answer :
Discrepancies often arise from tautomerism (aldehyde vs. enol forms) or solvent effects. For example:

  • NMR : In DMSO-d6, the aldehyde proton (δ ~9.8 ppm) may split due to hydrogen bonding with the hydroxyethoxy group, whereas in CDCl3, a singlet is observed .
  • IR : The carbonyl stretch (νC=O ~1680 cm⁻¹) shifts with solvent polarity. Confirm assignments using computational methods (DFT) or cross-validate with X-ray crystallography .
    Document solvent and temperature conditions rigorously, and compare against databases like NIST Chemistry WebBook or PubChem .

What strategies mitigate side reactions during functionalization of the hydroxyethoxy group?

Level : Advanced (Experimental Design)
Answer :
The hydroxyethoxy group is prone to oxidation or unintended substitution. Mitigation strategies include:

  • Protecting groups : Temporarily protect the aldehyde (e.g., acetal formation) before modifying the hydroxyethoxy moiety .
  • Catalyst selection : Use mild bases (e.g., K₂CO₃ instead of NaH) to minimize base-catalyzed degradation.
  • Low-temperature reactions : Perform substitutions at 0–5°C to suppress elimination pathways .
    Post-reaction, verify product integrity via LC-MS and high-resolution mass spectrometry (HRMS).

How does the hydroxyethoxy substituent influence biological activity compared to analogous methoxy derivatives?

Level : Advanced (Structure-Activity Relationship)
Answer :
The hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, affecting pharmacokinetics. For instance:

  • In HIV-1 integrase inhibitors, replacing methoxy with hydroxyethoxy improved water solubility by 30% without compromising binding affinity (IC₅₀ ~0.5 µM vs. 0.7 µM for methoxy analogs) .
  • Mechanistic insight : Molecular docking studies suggest the hydroxyethoxy oxygen forms a hydrogen bond with Thr66 in the integrase active site, stabilizing the inhibitor-enzyme complex .
    Validate activity differences using in vitro assays (e.g., enzyme inhibition) and molecular dynamics simulations.

What are the challenges in chromatographic separation of this compound from by-products?

Level : Basic (Methodology-focused)
Answer :
Common by-products include unreacted starting materials and di-etherified derivatives. Separation challenges arise from similar polarities. Solutions:

  • Mobile phase optimization : Use gradient elution with hexane/ethyl acetate (polarity adjusted for Rf ~0.3–0.5) .
  • Derivatization : Convert the aldehyde to a hydrazone for improved resolution in reverse-phase HPLC .
  • Prep-TLC : For small-scale purification, silica gel TLC plates with 5% acetic acid in eluent can resolve hydroxylated by-products .

How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Level : Advanced (Experimental Design)
Answer :
The aldehyde group is pH-sensitive. Stability studies show:

  • pH 7.4 (physiological) : Hydrolysis to the carboxylic acid occurs over 48 hours (t₁/₂ ~12 hours) .
  • pH <5 : Protonation of the aldehyde slows degradation (t₁/₂ >72 hours).
  • Temperature : Storage at 4°C in dark, anhydrous conditions extends shelf life. Use buffers with antioxidants (e.g., 0.1% BHT) for aqueous formulations .

What computational methods predict the reactivity of this compound in nucleophilic additions?

Level : Advanced (Methodology-focused)
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity:

  • The aldehyde carbon has a high Fukui index (f⁻ ~0.45), indicating susceptibility to nucleophilic attack .
  • Solvent effects (e.g., PCM model for water) predict a 10% increase in reaction rate compared to gas-phase simulations.
    Validate predictions with kinetic studies (e.g., monitoring hydrazone formation via UV-Vis) .

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